molecular formula C18H16N2O2 B3918833 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide CAS No. 6195-43-3

2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide

Cat. No. B3918833
CAS RN: 6195-43-3
M. Wt: 292.3 g/mol
InChI Key: UZSGIZCWHXWZRA-LFIBNONCSA-N
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Description

2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide, also known as PEP005, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the family of ingenol derivatives, which are natural products found in the sap of the Euphorbia plant. The synthesis of PEP005 has been achieved through various methods, and its mechanism of action has been extensively investigated.

Mechanism of Action

2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide activates the PKC pathway, which leads to the induction of apoptosis in cancer cells. PKC is a family of serine/threonine kinases that regulate various cellular processes, including proliferation, differentiation, and apoptosis. 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide specifically activates PKC isoforms δ and ε, which leads to the activation of downstream signaling pathways that induce apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has been shown to induce apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the differential expression of PKC isoforms in cancer cells compared to normal cells. 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has also been shown to inhibit the growth of cancer cells, reduce tumor size, and enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other cancer treatments, and the exploration of its mechanism of action in more detail. Additionally, the use of 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide in other diseases, such as inflammatory disorders, is an area of potential future research.

Scientific Research Applications

2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and its mechanism of action involves the activation of protein kinase C (PKC) isoforms. 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has been tested in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma.

properties

IUPAC Name

(E)-2-cyano-3-[4-(1-phenylethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13(15-5-3-2-4-6-15)22-17-9-7-14(8-10-17)11-16(12-19)18(20)21/h2-11,13H,1H3,(H2,20,21)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGIZCWHXWZRA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417560
Record name STK018577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-[4-(1-phenylethoxy)phenyl]prop-2-enamide

CAS RN

6195-43-3
Record name STK018577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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